molecular formula C14H13ClN2O2 B8297667 N-(2-(4-chlorophenyl)ethyl)-3-hydroxypyridine-2-Carboxamide

N-(2-(4-chlorophenyl)ethyl)-3-hydroxypyridine-2-Carboxamide

Cat. No. B8297667
M. Wt: 276.72 g/mol
InChI Key: GXCIXWCAXJAMGK-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenyl)ethyl)-3-hydroxypyridine-2-Carboxamide is a useful research compound. Its molecular formula is C14H13ClN2O2 and its molecular weight is 276.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-chlorophenyl)ethyl)-3-hydroxypyridine-2-Carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-chlorophenyl)ethyl)-3-hydroxypyridine-2-Carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-hydroxypyridine-2-carboxamide

InChI

InChI=1S/C14H13ClN2O2/c15-11-5-3-10(4-6-11)7-9-17-14(19)13-12(18)2-1-8-16-13/h1-6,8,18H,7,9H2,(H,17,19)

InChI Key

GXCIXWCAXJAMGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)NCCC2=CC=C(C=C2)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred mixture of 3-hydroxypyridine-2-carboxylic acid (1.39 g, 0.01 mol) in dry THF (60 mL) under argon was cooled to −20° C. To this was added all at once a 20% solution of phosgene in toluene (5.1 g, 0.01 mol) and the resulting mixture was stirred for 90 minutes while the temperature slowly rose to 0° C. The reaction mixture was then recooled to −20° C. and a solution of diisopropylethylamine (2.58 g, 0.02 mol) in THF (20 mL) was added dropwise over 30 minutes. After the addition was complete, the mixture was stirred an additional 2 hours as the temperature was slowly brought to 0° C. Stirring was continued at 0° C. overnight. To this stirred mixture was added, all at once, 2-(4-chlorophenyl)ethylamine (1.56 g, 0.01 mol), and the resulting mixture was stirred at room temperature for 6 hours. The mixture was diluted with ether (100 mL), washed with 1N HCl (100 mL), dried (MgSO4) and concentrated to give the title compound as an off-white solid (1.95 g). The mass spectrum showed the expected 3:1 parent ion ratio at m/e 276 and 278.
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
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solution
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0 (± 1) mol
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reactant
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5.1 g
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2.58 g
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reactant
Reaction Step Three
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Quantity
20 mL
Type
solvent
Reaction Step Three
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1.56 g
Type
reactant
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100 mL
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Synthesis routes and methods II

Procedure details

To a stirred solution of 4-(4-trifluoromethylphenoxy)aniline (0.20 g, 0.8 mmol) and DMAP (0.10 g, 0.085 mmol) in CH2Cl2 (10 mL) was added all at once a solution of 3-benzyloxy-6-bromo-4-methoxypyridin-2-carbonylchloride (3) (0.29 g, 0.8 mmol) in CH2Cl2 (5 mL). The resulting mixture was stirred overnight at room temperature then poured into 2N HCl (10 mL). The organic layer was separated and the aqueous layer extracted with CH2Cl2 (2×10 mL). The organic layers were combined, dried (MgSO4) and concentrated to give a gummy solid. This solid was taken up in EtOAc (20 mL), and triethylamine (0.80 g, 0.8 mmol) and 5% Pd on carbon (0.10 g) were added. The resulting mixture was subjected to a hydrogen atmosphere (initial pressure=50 psi) on a Parr shaker for 30 minutes. The mixture was filtered, washed with 0.1N HCl (20 mL), dried (MgSO4) and concentrated to give the title compound as an off-white solid (0.14 g), m.p.=122-129° C. Coupling Procedure C: Preparation of N-(4-Cyclohexylphenyl)-3-hydroxypyridine-2-carboxamide.
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0.2 g
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3-benzyloxy-6-bromo-4-methoxypyridin-2-carbonylchloride
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0.29 g
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0.1 g
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10 mL
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5 mL
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10 mL
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0.8 g
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0.1 g
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20 mL
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